5-Bromo-3-methylquinazolin-4(3H)-one
Overview
Description
5-Bromo-3-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Cancer Treatment
5-Bromo-3-methylquinazolin-4(3H)-one is a significant intermediate in the synthesis of drugs for treating colon and rectal cancers. A study by Zheng-you (2010) outlines a synthetic route for this compound, emphasizing its high yield and importance in cancer drug production (He Zheng-you, 2010).
Role in Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) demonstrated the use of this compound in the one-pot, three-component synthesis of quinazolinones under microwave irradiation. This method highlights the compound's versatility in facilitating efficient synthetic processes (A. Mohammadi & S. S. S. Hossini, 2011).
Antimicrobial and Analgesic Activities
Sahu et al. (2008) explored the biological activities of this compound derivatives. Their findings indicate that certain derivatives exhibit significant analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008).
Antiviral and Cytotoxic Activities
Research by Selvam et al. (2010) on 2,3-disubstitutedquinazolin-4(3H)-ones, which include derivatives of this compound, reveals their potential antiviral activity against HIV, HSV, and vaccinia viruses. One derivative showed significant activity against Herpes simplex and vaccinia viruses, underscoring the compound's potential in antiviral drug development (P. Selvam et al., 2010).
Development of Schiff Bases and Bioactivity Studies
Sayyed et al. (2006) discussed the synthesis of Schiff bases from this compound, highlighting its utility in the development of potentially active compounds with various bioactivities (Mudassar A. Sayyed et al., 2006).
Use in Photostabilizers for Poly(vinyl chloride)
Balakit et al. (2015) demonstrated the use of derivatives of this compound in the synthesis of thiophenes, which act as photostabilizers for rigid poly(vinyl chloride). This application highlights the compound's role in material science, particularly in enhancing the durability of polymers (A. Balakit et al., 2015).
In Metal Complex Synthesis and Antimicrobial Properties
Peter and Lucky (2015) synthesized new metal complexes using this compound as a ligand. These complexes exhibited significant antimicrobial properties against various bacteria and fungi, indicating the compound's importance in the development of novel antimicrobial agents (Osarumwense O. Peter & Okunrobo O. Lucky, 2015).
Properties
IUPAC Name |
5-bromo-3-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSMOMEDDRQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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